Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2

Descripción

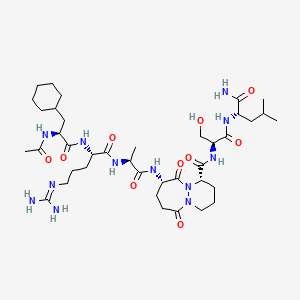

Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 is a synthetic peptide featuring a sequence of modified and natural amino acids. Key structural attributes include:

- Acetylation (Ac): Enhances metabolic stability by protecting the N-terminus from enzymatic degradation.

- Cyclohexylalanine (Cha): A non-natural hydrophobic residue that improves membrane permeability and peptide stability.

- Arginine (Arg): Positively charged at physiological pH, facilitating interactions with negatively charged biomolecules.

- C-terminal amidation (-NH2): Increases resistance to carboxypeptidases.

Propiedades

Fórmula molecular |

C39H66N12O10 |

|---|---|

Peso molecular |

863 g/mol |

Nombre IUPAC |

(4S,7S)-7-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide |

InChI |

InChI=1S/C39H66N12O10/c1-21(2)18-27(32(40)55)48-36(59)29(20-52)49-37(60)30-13-9-17-50-31(54)15-14-26(38(61)51(30)50)47-33(56)22(3)44-34(57)25(12-8-16-43-39(41)42)46-35(58)28(45-23(4)53)19-24-10-6-5-7-11-24/h21-22,24-30,52H,5-20H2,1-4H3,(H2,40,55)(H,44,57)(H,45,53)(H,46,58)(H,47,56)(H,48,59)(H,49,60)(H4,41,42,43)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |

Clave InChI |

QEKRSNWQHABWQX-ODKJCKIQSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C |

SMILES isomérico |

C[C@@H](C(=O)N[C@H]1CCC(=O)N2CCC[C@H](N2C1=O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)C |

SMILES canónico |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN2N1C(=O)C(CCC2=O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3CCCCC3)NC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs in Receptor Targeting

Compound : Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) ()

- Application : GRPr-targeting radiopharmaceutical for prostate cancer imaging.

- Comparison: Both peptides feature Ser residues and C-terminal amidation, enhancing solubility and stability. Odapdc may introduce metal-binding capacity absent in the Bombesin analog, enabling dual functionality (receptor targeting + chelation) .

Data Table 1 : Receptor-Targeting Peptide Comparison

| Property | Ac-Cha-Arg-Ala-Odapdc-Ser-Leu-NH2 | Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) |

|---|---|---|

| Key Residues | Cha, Arg, Odapdc | Dpr, Gln, Trp, His |

| Molecular Weight (Da)* | ~950 (estimated) | ~1600 |

| Metal Binding | Likely (Odapdc) | No |

| Receptor Specificity | Hypothetical (e.g., integrins) | GRPr |

| Stability Modifications | Acetylation, amidation | Amidation |

*Calculated based on sequence; exact values require experimental validation.

Metal-Binding Peptides ()

Compound : Co(II)/Ni(II)/Cu(II)/Zn(II) complexes with 2-oxazolidone or thiadiazole ligands.

- Application : Catalysis or material science.

- Comparison: Odapdc in this compound may mimic 2-oxazolidone or thiadiazole in coordinating transition metals, but with higher selectivity due to peptide backbone preorganization. Stability constants (log K) for metal complexes of Odapdc derivatives are likely higher than those of simple thiadiazole ligands, as seen in Zn(II)-amino acid complexes (log K = 8–10) .

Enzyme Substrate Analogs ()

Compound : MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-ARG-SER-SER-SER-ARG-NH2

- Application : Fluorogenic substrate for proteases like ADAM-16.

- Comparison: Both peptides incorporate DAP derivatives (Odapdc vs. The Cha residue in the target peptide may enhance cellular uptake compared to the polar Ser/Arg-rich sequence in ’s compound .

Data Table 2 : Physicochemical Properties Comparison

| Property | This compound | MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-...-NH2 |

|---|---|---|

| Molecular Weight (Da) | ~950 | 1638.7 |

| XLogP3 | ~-2.5 (estimated) | -5.4 |

| Hydrogen Bond Donors | 10–12 | 21 |

| Topological Polar SA | ~300 Ų | 755 Ų |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.